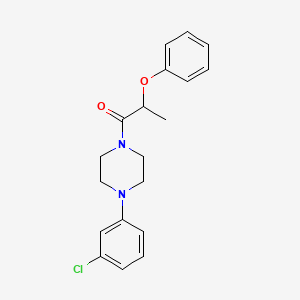
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is a psychoactive drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine is not fully understood. However, it is thought to act on the serotonin system in the brain. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine is a partial agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. It is also a partial agonist of the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and mood.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been shown to increase heart rate and blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been well-studied, and its effects are well-characterized. However, there are also limitations to using 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments. It is a psychoactive drug, which can make it difficult to interpret results. Additionally, 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine. One area of interest is its potential use as a pain reliever. Further studies are needed to determine its effectiveness in treating various types of pain. Another area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine its safety and efficacy in humans. Additionally, there is a need for further studies to determine the optimal dose and dosing regimen for 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine in various experimental settings.
Métodos De Síntesis
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenylpiperazine with 2-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been studied for its potential therapeutic effects in various areas such as anxiety, depression, and pain. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been studied for its potential use as a pain reliever. It has been shown to reduce pain in animal models of neuropathic pain.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15(24-18-8-3-2-4-9-18)19(23)22-12-10-21(11-13-22)17-7-5-6-16(20)14-17/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNAHXZKJSXYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)
![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)

![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)

![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)